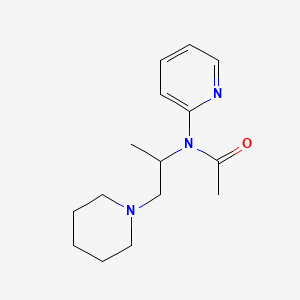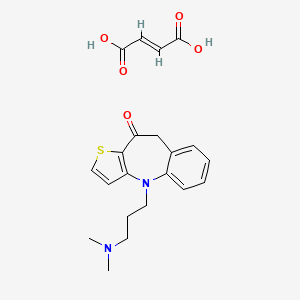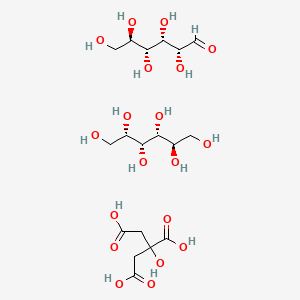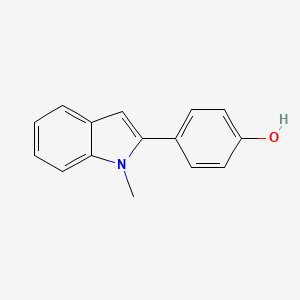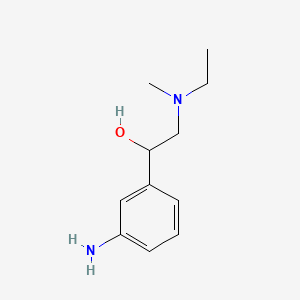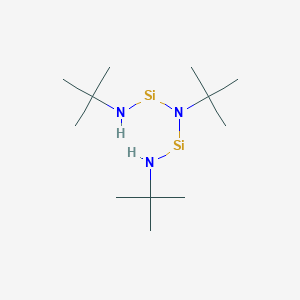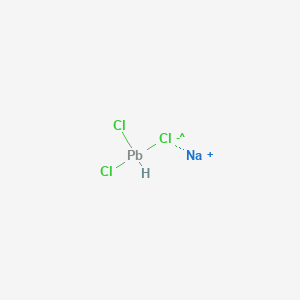
Sodium trichloroplumbate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium trichloroplumbate is an inorganic compound with the chemical formula Cl₃NaPb. It is a lead-based compound where lead is in the +2 oxidation state, coordinated by three chloride ions and one sodium ion. This compound is part of the broader family of chloroplumbates, which are known for their interesting structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium trichloroplumbate can be synthesized through the reaction of lead(II) chloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving both salts in water and allowing them to react under controlled conditions to form the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as ionothermal synthesis. This method involves the use of ionic liquids to facilitate the reaction between lead(II) chloride and sodium chloride, resulting in the formation of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium trichloroplumbate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state lead compounds.
Reduction: It can be reduced to elemental lead under certain conditions.
Substitution: Chloride ions in this compound can be substituted with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Reagents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly employed.
Substitution: Halide exchange reactions can be carried out using other halide salts.
Major Products:
Oxidation: Lead(IV) chloride or other lead(IV) compounds.
Reduction: Elemental lead.
Substitution: Various haloplumbates depending on the substituting halide.
Wissenschaftliche Forschungsanwendungen
Sodium trichloroplumbate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead-based compounds and materials.
Biology: Research into the toxicological effects of lead compounds often involves this compound as a model compound.
Medicine: While not directly used in medicine, it serves as a reference compound in studies related to lead poisoning and its treatment.
Industry: It finds applications in the production of specialized glass and ceramics, where lead compounds are used to modify the properties of the final product
Wirkmechanismus
The mechanism by which sodium trichloroplumbate exerts its effects is primarily through its interaction with biological molecules. Lead ions can bind to and disrupt the function of various enzymes and proteins, leading to toxic effects. The chloride ions in the compound can also participate in these interactions, further influencing the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
Lead(II) chloride (PbCl₂): A simpler lead chloride compound with similar properties but lacking the sodium ion.
Morpholinium trichloroplumbate: An organic-inorganic hybrid compound with a similar chloroplumbate structure but different cationic components.
Uniqueness: Sodium trichloroplumbate is unique due to the presence of sodium ions, which can influence its solubility and reactivity compared to other chloroplumbates. This makes it particularly useful in certain industrial and research applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
15170-52-2 |
|---|---|
Molekularformel |
Cl3HNaPb |
Molekulargewicht |
337 g/mol |
InChI |
InChI=1S/2ClH.Cl.Na.Pb.H/h2*1H;;;;/q;;-1;+1;+2;/p-2 |
InChI-Schlüssel |
BRVXARAYULRTFY-UHFFFAOYSA-L |
Kanonische SMILES |
[Na+].[Cl-][PbH](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


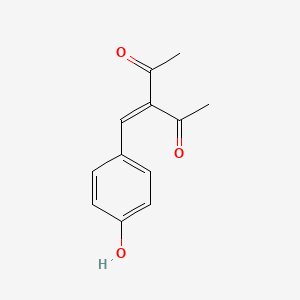
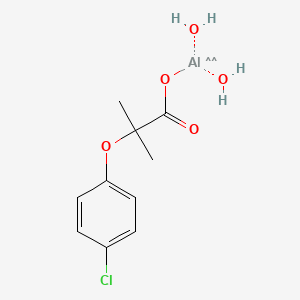

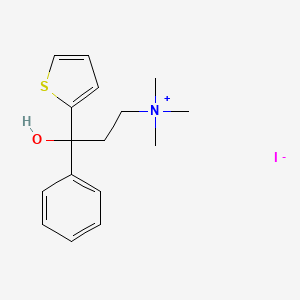
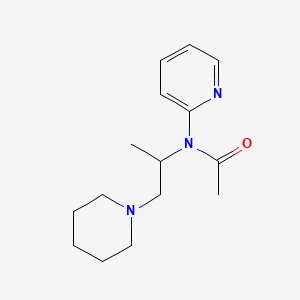

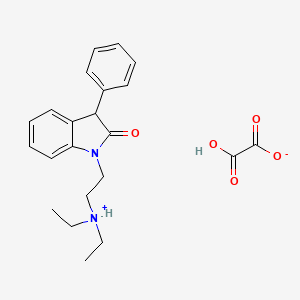
![4-[(4-Aminobenzylidene)amino]aniline](/img/structure/B13739063.png)
